N-(Trimethylsilyl)acetamide
Description
Significance of N-(Trimethylsilyl)acetamide as a Chemical Reagent in Contemporary Research
The primary significance of this compound lies in its function as a silylating agent. Silylation is the process of replacing an active hydrogen atom in a molecule—typically from hydroxyl (–OH), carboxyl (–COOH), amine (–NH₂), or thiol (–SH) groups—with a silyl (B83357) group, most commonly the trimethylsilyl (B98337) group. sigmaaldrich.comresearchgate.net This derivatization is crucial for two main reasons:
In Synthetic Chemistry : Silylation serves as a key strategy for protecting reactive functional groups. wikipedia.org By converting a polar, reactive group into a less reactive, more stable silyl ether or silyl amine, chemists can perform reactions on other parts of a complex molecule without unintended side reactions. wikipedia.org The silyl protecting group can then be removed under specific, often mild, conditions to restore the original functional group. gelest.com
In Analytical Chemistry : Many polar, non-volatile compounds, such as sugars, amino acids, and steroids, are difficult to analyze using gas chromatography (GC) because they are not sufficiently volatile or thermally stable. sigmaaldrich.comtcichemicals.com Derivatization with this compound or related reagents converts these analytes into their corresponding TMS derivatives, which are more volatile, less polar, and more thermally stable, making them suitable for GC and gas chromatography-mass spectrometry (GC-MS) analysis. sigmaaldrich.comevitachem.com
The byproducts of reactions with acetamide-based silylating agents are typically neutral and volatile, which simplifies purification and prevents interference in chromatographic analysis. sigmaaldrich.comchemicalbook.com
Historical Context of Silylating Agents in Synthetic Chemistry and Analytical Science
The field of silicon chemistry began to expand significantly in the mid-20th century, leading to the development of a wide array of organosilicon compounds. wikipedia.org Silylating agents emerged as indispensable tools during this period. Early reagents, such as chlorotrimethylsilane (B32843) (TMCS), were highly reactive but had the disadvantage of producing corrosive hydrochloric acid (HCl) as a byproduct, necessitating the use of a base. researchgate.netwikipedia.org
The development of amide-based silylating agents, including N,O-Bis(trimethylsilyl)acetamide (BSA) and later N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), represented a significant advancement. researchgate.netchemicalbook.com These reagents offered powerful silylating potential under milder and neutral conditions, broadening their applicability to sensitive substrates. chemicalbook.com this compound (TMSA) and its N-methylated analog, N-Methyl-N-(trimethylsilyl)acetamide, are part of this class of advanced reagents that provide a balance of reactivity and selectivity for a variety of applications. tcichemicals.comevitachem.com The evolution of these reagents revolutionized the analysis of complex biological mixtures and facilitated the synthesis of intricate organic molecules, including pharmaceuticals and natural products. nih.gov
Scope and Research Focus of this compound Applications
Current research involving this compound and its analogs is concentrated in several key areas. The general reactivity for silylation follows the order: alcohols > phenols > carboxylic acids > amines > amides, with steric hindrance also playing a significant role. sigmaaldrich.comsigmaaldrich.com
Organic Synthesis : Research continues to explore the use of TMSA and related compounds for the selective protection of functional groups in multi-step syntheses. For example, N-trimethylsilylated primary amines, prepared in situ using reagents like this compound, can be used for the clean, high-yield opening of epoxides to form valuable 1-phenethanolamines.
Analytical Derivatization : A major focus is its use as a derivatization agent for GC-MS based analysis, particularly in the field of metabolomics. labmal.com By silylating entire classes of metabolites (e.g., organic acids, amino acids, sugars) in biological samples, researchers can obtain a comprehensive metabolic profile. labmal.comresearchgate.net
Peptide and Nucleoside Chemistry : Reagents like BSA, which is structurally and functionally related to TMSA, are used to activate functional groups during the synthesis of peptides and nucleosides. fishersci.com For instance, in the Vorbrüggen reaction, nucleobases are pre-activated by silylation before being coupled to a sugar moiety. fishersci.com
The ongoing development of new silylating agents and catalytic systems aims to enhance reactivity and selectivity, allowing for the derivatization of even highly hindered or less reactive functional groups. sigmaaldrich.com
Data Tables
Table 1: Physical and Chemical Properties of this compound
This table outlines the key physical and chemical properties of the compound.
| Property | Value | Reference(s) |
| CAS Number | 13435-12-6 | gelest.com |
| Molecular Formula | C₅H₁₃NOSi | gelest.com |
| Molecular Weight | 131.25 g/mol | |
| Appearance | Off-white solid / Crystalline Mass | gelest.com |
| Melting Point | 40 - 46 °C | gelest.com |
| Boiling Point | 84 °C @ 18 mmHg | gelest.com |
| Flash Point | 70 °C | gelest.com |
| Stability | Moisture sensitive; decomposes slowly on exposure to water. | gelest.com |
Table 2: Comparison of Common Trimethylsilylating Agents
This table provides a comparative overview of this compound and related silylating reagents.
| Reagent | Abbreviation | Key Features | Byproduct |
| This compound | TMSA | A moderately reactive silylating agent. | Acetamide (B32628) |
| N,O-Bis(trimethylsilyl)acetamide | BSA | Highly reactive and versatile; readily silylates a wide range of functional groups. Both silyl groups are available for reaction. sigmaaldrich.comchemicalbook.comchemicalbook.com | Acetamide |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | More reactive than BSA due to the electron-withdrawing trifluoroacetyl group. sigmaaldrich.com Its byproducts are highly volatile. chemicalbook.com | N-(trimethylsilyl)trifluoroacetamide, Trifluoroacetamide (B147638) |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Very powerful silylating agent; considered more volatile and often more reactive than BSA and BSTFA. sigmaaldrich.com | N-methyltrifluoroacetamide |
| Chlorotrimethylsilane | TMCS | A strong silyl donor but produces corrosive HCl. researchgate.net Often used as a catalyst with other silylating agents. sigmaaldrich.comsigmaaldrich.com | HCl |
| N-Trimethylsilylimidazole | TMSI | A strong silyl donor that is highly selective for alcohols and phenols over amines. researchgate.net | Imidazole (B134444) |
Table 3: Detailed Research Findings - Synthesis of MSTFA from BSA
This table details a specific research application, illustrating a synthetic transformation where a related silylating agent is used as a reactant to produce another.
| Reaction | Reactants | Conditions | Product | Yield | Reference(s) |
| Synthesis of MSTFA | N-methyl trifluoroacetamide, N,O-bis(trimethylsilyl) acetamide (BSA) | Benzene (solvent), 80°C, 3 hours | N-methyl-N-trimethylsilyl trifluoroacetamide (MSTFA) | 94% (based on a similar procedure) | google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-trimethylsilylacetamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NOSi/c1-5(7)6-8(2,3)4/h1-4H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFWUJCJKPUZLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065454 | |
| Record name | Acetamide, N-(trimethylsilyl)- | |
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Molecular Weight |
131.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13435-12-6 | |
| Record name | Trimethylsilylacetamide | |
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| Record name | Acetamide, N-(trimethylsilyl)- | |
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| Record name | N-(Trimethylsilyl)acetamide | |
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| Record name | Acetamide, N-(trimethylsilyl)- | |
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| Record name | Acetamide, N-(trimethylsilyl)- | |
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| Record name | N-(trimethylsilyl)acetamide | |
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Synthetic Methodologies for N Trimethylsilyl Acetamide
Conventional Preparation Routes
The most fundamental and widely practiced synthesis of silylacetamides involves the direct reaction of acetamide (B32628) with a silylating agent, typically in the presence of a base to neutralize acidic byproducts.
MeC(O)NH₂ + 2 SiMe₃Cl + 2 Et₃N → MeC(OSiMe₃)NSiMe₃ + 2 Et₃NHCl wikipedia.org
This foundational method, while effective, often requires subsequent optimization to enhance yield and purity.
Optimizing traditional synthesis is key to improving efficiency. Key parameters that are often adjusted include reaction temperature, time, and the molar ratio of reactants. In conventional industrial processes for BSA, a mixture of triethylamine (B128534) and acetamide is stirred before the gradual addition of trimethylchlorosilane, with the temperature maintained below 50°C. google.com The reaction is then held at a temperature between 40-65°C for an extended period, typically 8 to 16 hours, to ensure completion. google.com
Table 1: Comparison of Traditional Synthesis Parameters
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Reactants | Acetamide, Trimethylchlorosilane, Triethylamine | N-methyl trifluoroacetamide (B147638), N,O-bis(trimethylsilyl) acetamide |
| Temperature | 40-65°C | 40-130°C |
| Reaction Time | 8-16 hours | 2-4 hours |
| Solvent | Optional (e.g., Benzene, Hexane) | Optional (e.g., Benzene, Hexane) |
| Key Feature | Base-mediated HCl scavenging | No corrosive byproducts |
This table summarizes and contrasts key parameters in two conventional synthesis routes.
Advanced Synthesis Approaches and Catalysis
To overcome the limitations of conventional methods, such as long reaction times and high temperatures, advanced catalytic systems and alternative reagents have been developed.
A significant advancement in the synthesis of N,O-Bis(trimethylsilyl)acetamide (BSA) involves the use of a two-component catalyst system. google.com This method employs a combination of dimethylaniline and imidazole (B134444) as catalysts in the reaction between acetamide and trimethylchlorosilane, with triethylamine still serving as an acid scavenger. google.comchemicalbook.com This catalytic approach offers several advantages over traditional methods, including a significant reduction in reaction time from 8-18 hours to just 4-4.5 hours. google.com Furthermore, the reaction temperature is lowered from 40-65°C to a milder 33-39°C. google.com These optimized conditions lead to a high-purity product (99.51-99.62%) with excellent yields (91.33-93.66%). google.comchemicalbook.com
Table 2: Two-Component Catalyst System for BSA Synthesis
| Component | Role | Weight Ratio/Dosage |
|---|---|---|
| Acetamide | Reactant | 1 (by weight) |
| Triethylamine | Acid Scavenger | 3.60 - 3.94 (relative to Acetamide) |
| Trimethylchlorosilane | Silylating Agent | 3.77 - 4.03 (relative to Acetamide) |
| Dimethylaniline | Catalyst | 0.1 - 0.5% of Acetamide weight |
| Imidazole | Catalyst | 0.08 - 0.6% of Acetamide weight |
Data derived from a patented synthesis method demonstrating a highly efficient catalytic process. google.com
Research into silylacetamide synthesis has explored various alternative reagents and conditions to improve efficiency and versatility. One such alternative is the use of N-trimethylsilyl-2-oxazolidinone (TMSO), which has been shown to be a powerful silylating agent for various organic compounds. cdnsciencepub.com When combined with a catalytic amount of triflic acid, TMSO can efficiently silylate alcohols and carboxylic acids at low temperatures (0°C). cdnsciencepub.com
Another innovative approach involves the use of ionic liquids as a reaction medium. The preparation of silyl (B83357) enol ethers from ketones has been successfully demonstrated using N,O-Bis(trimethylsilyl)acetamide (BSA) in ionic liquids like tetrabutylammonium (B224687) bromide at 105°C. organic-chemistry.org This method highlights a move towards more environmentally benign solvent alternatives. organic-chemistry.org Additionally, the combination of BSA with trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) as a Lewis acid catalyst has proven effective in complex syntheses, such as the preparation of nucleosides. chemicalbook.com
Purification Methodologies for Research-Grade N-(Trimethylsilyl)acetamide
Achieving high purity is critical for the application of this compound in research and specialized synthesis. The primary method for purifying N,O-Bis(trimethylsilyl)acetamide (BSA), which has a boiling point of 71-73°C at 35 mmHg, is fractional distillation through a spinning band column. wikipedia.orgchemicalbook.com This technique is particularly effective for separating BSA from the main impurity, the mono-silylated this compound, which has a higher boiling point of 105-107°C at the same pressure. chemicalbook.com It is also noted that N-methyl-N-trimethylsilyl trifluoroacetamide can be purified by fractional distillation under reduced pressure. google.com Given that this compound itself is a solid with a melting point of 46-49°C and a boiling point of 84°C at 18 mmHg, distillation is a viable purification strategy. sigmaaldrich.com
Reaction Mechanisms and Principles of N Trimethylsilyl Acetamide Functionality
Silylation Mechanisms Mediated by N-(Trimethylsilyl)acetamide
The core function of N-TMSA is to act as a TMS donor. The silylation reaction is generally understood to proceed via a nucleophilic attack on the silicon atom of the silylating agent. sigmaaldrich.com This results in the formation of a transient, bimolecular intermediate state. sigmaaldrich.com The reaction's completion is driven by the fact that the leaving group's basicity must be lower than that of the group it is replacing. sigmaaldrich.com
The primary mechanism of N-TMSA involves the substitution of active hydrogen atoms present in various functional groups with a trimethylsilyl (B98337) group. sigmaaldrich.comevitachem.com Active hydrogens are protons that are acidic enough to be replaced, typically those bonded to heteroatoms like oxygen, nitrogen, or sulfur. colostate.edusigmaaldrich.com This replacement reduces the polarity of the compound and mitigates intermolecular hydrogen bonding, which in turn increases the compound's volatility and thermal stability, making it more suitable for analyses like gas chromatography. sigmaaldrich.comevitachem.com
The reaction can be generalized as follows: R-X-H + CH₃C(=O)N(H)Si(CH₃)₃ → R-X-Si(CH₃)₃ + CH₃C(=O)NH₂ (Substrate) + (N-TMSA) → (Silylated Product) + (Acetamide)
This silylation capability extends to a range of functional groups, as detailed in the table below.
| Functional Group Class | Specific Group |
| Alcohols | -OH |
| Carboxylic Acids | -COOH |
| Amines | -NH₂, =NH |
| Thiols | -SH |
| Table 1: Functional groups containing active hydrogens that can be silylated by N-TMSA. sigmaaldrich.com |
A prominent application of N-TMSA's silylating ability is the protection of hydroxyl groups in alcohols and phenols to form trimethylsilyl ethers. sigmaaldrich.comevitachem.com This reaction proceeds by replacing the active hydrogen of the hydroxyl group with a TMS group. evitachem.com The resulting TMS ethers are significantly less polar and more volatile than the original alcohols. sigmaaldrich.com This transformation is fundamental in multi-step organic syntheses where the hydroxyl group needs to be temporarily inactivated to prevent it from interfering with subsequent reaction steps. The TMS ether can be readily cleaved later to restore the original hydroxyl group.
Role as a Silyl (B83357) Donor and Brønsted Base Precursor
This compound's principal role in chemical reactions is to serve as a silyl donor, as described in the silylation mechanisms above. sigmaaldrich.com While more reactive silylating agents like N,O-Bis(trimethylsilyl)acetamide (BSA) are known to also function as precursors to Brønsted bases in specific reactions like the Tsuji–Trost reaction, there is no significant evidence to suggest a similar role for N-TMSA. thieme-connect.comdakenchem.com The lower reactivity of N-TMSA compared to BSA indicates that its utility is more narrowly focused on direct silylation rather than these more complex catalytic functions. colostate.edu
Interaction with Specific Functional Groups and Reaction Pathways
While a versatile silylating agent, the specific reaction pathways of N-TMSA are generally less extensive than those of more powerful reagents. Its interactions are primarily governed by the presence of active hydrogens.
N-TMSA is capable of silylating thiol (-SH) functional groups, a process known as S-silylation. sigmaaldrich.com This reaction replaces the acidic proton of the thiol with a trimethylsilyl group, forming a trimethylsilyl thioether. The mechanism is analogous to the silylation of alcohols. While this basic transformation is possible, more complex reactions involving S-silylation, such as the in-situ generation of O-silylthionoesters from thiol acids to facilitate amide bond formation, are typically mediated by the more reactive BSA. thieme-connect.comresearchgate.net
The activation of functional groups like nitro groups to promote cyclization reactions is a specialized application of silylating agents. For instance, the combination of BSA and a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can promote the cyclization of certain nitroarenes through the silylation of a nitro-group oxygen. thieme-connect.comresearchgate.net Similarly, BSA and BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) have been reported to be effective for silylating some sterically hindered nitro compounds. chemicalbook.comthieme-connect.de However, this type of reactivity is not a documented characteristic of the less potent N-TMSA. colostate.edu
| Reaction Pathway | Description | Associated Reagent |
| S-Silylation (Thioether Formation) | Replacement of the active hydrogen on a thiol (-SH) group with a TMS group. | N-TMSA, BSA |
| Brønsted Base Precursor | Used in reactions like the Tsuji–Trost reaction. | BSA |
| Nitro Group Activation / Cyclization | Silylation of a nitro group to facilitate intramolecular cyclization. | BSA (with DBU) |
| Table 2: Specific reaction pathways and the silylating agents they are commonly associated with. |
Byproducts and Their Management in Reaction Systems
Reactions involving this compound (TMSA), and the closely related and widely used N,O-Bis(trimethylsilyl)acetamide (BSA), are valued for their efficiency and the generally mild conditions under which they proceed. chemicalbook.com A significant aspect of their utility in synthetic and analytical chemistry is the nature of the byproducts formed and the relative ease of their management.
The primary byproduct from the silylation of substrates with active hydrogens (such as alcohols, amines, or carboxylic acids) using reagents like BSA is typically N-monotrimethylsilylacetamide, which is TMSA itself, and acetamide (B32628). wikipedia.orgresearchgate.net The volatility of these byproducts is a key advantage, as they can often be easily removed from the reaction mixture by evaporation, which simplifies the purification of the desired silylated product. chemicalbook.comsigmaaldrich.com This characteristic is particularly beneficial in applications like gas chromatography, where non-volatile residues can interfere with analysis. sigmaaldrich.comsigmaaldrich.com
In many procedures, especially those in aqueous or organic solvent systems, the management of byproducts is straightforward. For instance, in dipeptide synthesis using BSA as a coupling agent, excess BSA and all other byproducts are reported to be water-soluble or easily hydrolyzable. rhhz.net This allows for their efficient removal through simple purification steps like washing with water or brine. rhhz.net
However, in certain reaction systems, byproducts can be less benign or their formation can indicate competing side reactions. The synthesis of BSA itself, for example, can produce triethylamine (B128534) hydrochloride, which may need to be continuously removed to drive the reaction to completion. google.com Furthermore, under specific conditions, silylation reactions can yield unexpected derivatives, often referred to as artifacts. wordpress.comnih.gov The formation of these artifacts can lead to multiple peaks in chromatographic analysis for a single compound, complicating the results. wordpress.comnih.gov Factors influencing artifact formation include the choice of solvent, reagent, catalyst, temperature, and reaction time. wordpress.com Careful optimization of these parameters is the primary strategy to minimize the formation of such undesired byproducts. wordpress.com
For example, in the synthesis of N-methyl-N-trimethylsilyl trifluoroacetamide (B147638) using BSA, N-Trimethylsilyl acetamide is produced as a useful byproduct that can itself act as a silylating agent. google.com In other specific, complex syntheses, such as the azidation of mesyl shikimate, side products like ethyl 3-azidobenzoate can be formed. nih.govbeilstein-journals.org The management of these byproducts often involves standard purification techniques like silica (B1680970) column chromatography. beilstein-journals.org
The choice of silylating agent can also be a strategy for byproduct management. Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are noted for being even more volatile than BSA and producing byproducts that are less likely to interfere with chromatographic analyses. sigmaaldrich.comresearchgate.net
A summary of common byproducts and their management is presented below.
Table 1: Common Byproducts in Reactions Involving this compound and Related Compounds and Their Management
| Byproduct | Originating Reaction Context | Management Strategy | Citation(s) |
| Acetamide | Silylation of substrates using BSA or TMSA. | Volatile, removed by evaporation. Can also be removed by water-washing. | chemicalbook.comwikipedia.orgrhhz.net |
| This compound (TMSA) | Silylation of substrates using BSA; byproduct of MSTFA synthesis. | Volatile, removed by evaporation. Can also be a useful silylating agent itself. | chemicalbook.comgoogle.comcolostate.edu |
| Triethylamine Hydrochloride | Synthesis of BSA using trimethylsilyl chloride and triethylamine. | Removed from the reaction system as it forms to maintain homogeneity and reaction rate. | google.com |
| Unexpected Derivatives (Artifacts) | Silylation of various functional groups (aldehydes, ketones, etc.). | Minimized by optimizing reaction conditions (solvent, temperature, etc.). | wordpress.comnih.gov |
| Ethyl 3-azidobenzoate | Azidation of mesyl shikimate. | Removal via purification techniques like column chromatography. | nih.govbeilstein-journals.org |
Applications of N Trimethylsilyl Acetamide in Organic Synthesis Research
Protection and Deprotection Strategies in Multistep Synthesis
The introduction and subsequent removal of the trimethylsilyl (B98337) protecting group is a cornerstone of modern synthetic strategy, enabling the selective transformation of polyfunctional molecules. N-(Trimethylsilyl)acetamide is valued for its ability to silylate a wide range of functional groups under mild conditions, often with high efficiency and selectivity.
Hydroxyl groups are ubiquitous in natural products and synthetic intermediates, including carbohydrates, steroids, and phenols. highfine.com Their inherent reactivity often necessitates protection during synthetic campaigns. Silylation with reagents like N,O-Bis(trimethylsilyl)acetamide is a widely adopted method for this purpose, converting the hydroxyl groups into trimethylsilyl ethers. highfine.com This transformation effectively shields the acidic proton of the hydroxyl group, preventing it from interfering with subsequent reactions. sigmaaldrich.com
Carbohydrates: The complex, polyhydroxylated nature of carbohydrates presents a significant challenge in synthetic chemistry, requiring sophisticated protection strategies to differentiate between multiple hydroxyl groups. wiley-vch.denih.gov Silylation is a key technique for protecting these hydroxyls. wmich.edutaylorandfrancis.com While N,O-Bis(trimethylsilyl)acetamide can be used, its reactivity is sometimes insufficient for sugars. sigmaaldrich.com More powerful silylating agents or the use of catalysts may be required. sigmaaldrich.comresearchgate.net For example, the complete silylation of glucose to its pentakis(trimethylsilyl) derivative has been achieved using an excess of BSA at elevated temperatures (180°C) in a short time frame. researchgate.net The choice of silylating agent and reaction conditions can allow for selective protection based on the steric hindrance of the different hydroxyl groups (primary vs. secondary). highfine.comalchemyst.co.uk
Steroids: Steroids often possess multiple hydroxyl groups with varying degrees of steric hindrance. Selective protection is crucial for targeted modifications at other positions of the steroid core. nih.gov Silylation is a common method for protecting these hydroxyl groups. For instance, in the analysis of steroid hormones like 17α-ethinylestradiol (EE2), silylating agents are used to derivatize the hydroxyl groups, making them amenable to GC-MS analysis. researchgate.netnih.gov The reaction conditions, particularly the solvent, can influence the outcome of the silylation. Using solvents like pyridine (B92270) or dimethylformamide can lead to the formation of a single, fully silylated product, whereas other solvents might yield a mixture of partially and fully silylated derivatives. researchgate.netnih.gov
Phenols: The hydroxyl group of phenols is acidic and often requires protection during synthesis. Silylation to form trimethylsilyl ethers is an effective strategy. semanticscholar.orgresearchgate.net N,O-Bis(trimethylsilyl)acetamide has been shown to readily silylate hindered phenols under mild conditions. researchgate.netresearchgate.net This protection strategy is advantageous because the resulting silyl (B83357) ethers are stable under various conditions but can be easily cleaved when needed.
| Substrate Class | Reagent System | Conditions | Outcome |
| Glucose | Excess N,O-Bis(trimethylsilyl)acetamide (BSA) | 180°C, 15 min | Pentakis(trimethylsilyl)glucose (98% yield) researchgate.net |
| 17α-ethinylestradiol (EE2) | N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) or BSA/TMCS in Pyridine | N/A | Forms the 3,17-di-TMS-EE2 derivative exclusively researchgate.netnih.gov |
| Hindered Phenols | N,O-Bis(trimethylsilyl)acetamide (BSA) | Mild conditions | Quantitative formation of trimethylsilyl ethers researchgate.netresearchgate.net |
| Alcohols/Phenols | Hexamethyldisilazane (HMDS) / H-β zeolite | 80°C, Solvent-free | High yields of trimethylsilyl ethers semanticscholar.org |
Amines and amides are fundamental functional groups in a vast array of organic molecules. Their protons can be acidic enough to interfere with many common organic reactions, necessitating their protection. This compound and its derivatives are effective reagents for the silylation of N-H bonds.
The silylation of primary and secondary amines, as well as amides, proceeds by replacing the active hydrogen with a trimethylsilyl group. sigmaaldrich.com This transformation reduces the nucleophilicity and basicity of the nitrogen atom. N,O-Bis(trimethylsilyl)acetamide (BSA) is a powerful silylating agent for these functional groups, reacting readily under mild conditions. researchgate.net The resulting N-trimethylsilyl derivatives are generally stable but can be easily hydrolyzed to regenerate the original amine or amide. This reversible protection is crucial in the synthesis of complex molecules like peptides and nucleosides. chemicalbook.com
In the case of amides, silylation can occur on either the nitrogen or the oxygen atom. While O-silylation may occur initially, the product often rearranges rapidly to the more thermodynamically stable N-trimethylsilyl form. researchgate.net
| Functional Group | Reagent | General Outcome | Reference |
| Amines (-NH2, =NH) | N,O-Bis(trimethylsilyl)acetamide (BSA) | Formation of N-Trimethylsilyl derivatives | sigmaaldrich.com |
| Amides (-CONH2, -CONHR) | N,O-Bis(trimethylsilyl)acetamide (BSA) | Formation of N-Trimethylsilyl derivatives (thermodynamically favored) | researchgate.net |
| Amino Acids | N,O-Bis(trimethylsilyl)acetamide (BSA) | Silylation of both N-H and O-H groups | researchgate.net |
Carboxylic acids possess a highly acidic hydroxyl proton that must often be protected during synthetic sequences. Silylation is an excellent method for this purpose, converting the carboxylic acid into a trimethylsilyl ester. N,O-Bis(trimethylsilyl)acetamide (BSA) is a highly effective reagent for this transformation, reacting rapidly and quantitatively under mild conditions. researchgate.netchemicalbook.com The resulting trimethylsilyl esters are less polar and more volatile, which is also beneficial for analytical purposes such as gas chromatography. sigmaaldrich.com The TMS group can be easily removed by mild hydrolysis to regenerate the carboxylic acid.
While less common, the enolizable protons alpha to a carbonyl group (in ketones and aldehydes) can also be silylated to form silyl enol ethers. Potent silylating systems, such as N,O-Bis(trimethylsilyl)acetamide potentiated with a catalyst like trimethylchlorosilane, are capable of converting ketones to their corresponding silyl enol ethers. researchgate.net Silyl enol ethers are versatile intermediates in organic synthesis, particularly in carbon-carbon bond-forming reactions.
| Functional Group | Reagent System | Product | Reference |
| Carboxylic Acids (-COOH) | N,O-Bis(trimethylsilyl)acetamide (BSA) | Trimethylsilyl Ester (-COOSiMe3) | researchgate.netchemicalbook.com |
| Enolizable Ketones | N,O-Bis(trimethylsilyl)acetamide (BSA) / 10% Trimethylchlorosilane (TMCS) | Silyl Enol Ether | researchgate.net |
In certain complex reactions, the protection of a functional group can be performed in situ, meaning the protecting group is introduced in the same reaction vessel just before the main reaction takes place, without isolation of the protected intermediate. This compound and its derivatives are well-suited for such protocols due to their high reactivity and the fact that their byproducts are typically volatile and non-interfering.
A prominent example is the Vorbrüggen glycosylation, used for the synthesis of nucleosides. In this reaction, the nucleobase is first activated by silylation with an agent like N,O-Bis(trimethylsilyl)acetamide (BSA). This in situ protection makes the nucleobase more soluble and reactive. The silylated nucleobase then reacts with a protected sugar derivative in the presence of a Lewis acid catalyst to form the desired nucleoside. researchgate.netchemicalbook.com This approach avoids a separate protection step, streamlining the synthetic process.
Another example involves the use of BSA to promote the metal-free direct amidation of peptidyl thiol esters with α-amino acid esters. The in situ generation of N-silylamines from the reacting amines is believed to facilitate the crucial amide bond formation. researchgate.net These protocols highlight the utility of silylating agents in simplifying complex synthetic sequences by integrating the protection step directly into the reaction workflow.
Role in Coupling and Condensation Reactions
Beyond its role as a protecting agent, this compound and its derivatives actively participate in and promote various coupling and condensation reactions, most notably in the synthesis of peptides.
The formation of an amide bond is the fundamental reaction in peptide synthesis. N,O-Bis(trimethylsilyl)acetamide (BSA) has been employed as a coupling agent in a method for dipeptide synthesis. chemicalbook.com In this process, an N-protected amino acid is activated, and BSA facilitates its coupling with an amino acid ester.
Furthermore, BSA has been shown to be effective in promoting the direct amidation of thiol acids with primary and secondary amines to form amides and peptides. researchgate.net The proposed mechanism involves the in situ generation of an O-silylthionoester from the reaction of the thiol acid with BSA. This intermediate then reacts with the amine to form the amide bond under mild conditions, often without significant racemization. researchgate.net This method provides a convenient route to N-protected peptides with high tolerance for various functional groups. The byproducts of these reactions are typically volatile or water-soluble, simplifying the purification process. chemicalbook.com
Nucleoside Synthesis
The synthesis of nucleosides, the fundamental building blocks of DNA and RNA, is a critical area of research, particularly in the development of antiviral and anticancer agents. nih.gov this compound plays a crucial role in the Vorbrüggen glycosylation, a key method for creating the N-glycosidic bond between a nucleobase and a sugar moiety. nih.gov
In this reaction, the nucleobase, which can be a purine (B94841) or pyrimidine, is first activated by silylation with BSA. nih.gov This process involves the replacement of the acidic protons on the nucleobase with trimethylsilyl groups, making the nucleobase more soluble in organic solvents and more reactive towards the sugar component. semanticscholar.org The silylated nucleobase then reacts with a protected sugar derivative, typically an acetylated ribose or deoxyribose, in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf). nih.gov
The use of BSA in this process offers several advantages. The silylation proceeds under neutral conditions, which is crucial for sensitive substrates. researchgate.net The byproducts of the reaction, this compound and acetamide (B32628), are neutral and volatile, making them easy to remove from the reaction mixture. researchgate.netsemanticscholar.org This is a significant improvement over other silylating agents like trimethylsilyl chloride (TMSCl), which generates hydrochloric acid (HCl) as a byproduct that can lead to unwanted side reactions. semanticscholar.org
Recent research has demonstrated the continued importance of BSA in the synthesis of novel nucleoside analogues. For instance, in the synthesis of trachycladines A and B, marine natural nucleosides, BSA was used to silylate N6-benzoyladenine before its coupling with a carbohydrate acceptor, achieving a high yield of 87%. Microwave-assisted Vorbrüggen glycosylation protocols have also been developed, utilizing BSA for the rapid and efficient synthesis of nucleoside libraries. nih.gov
| Reaction | Role of this compound | Key Catalyst | Typical Yield |
| Vorbrüggen Glycosylation | Silylation (activation) of nucleobase | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Up to 87% |
| Microwave-assisted Synthesis | Rapid silylation of nucleobases | Trimethylsilyl trifluoromethanesulfonate (TMSOTf) | Up to 51% nih.gov |
Formation of Trimethylsilyl Enol Ethers
Trimethylsilyl enol ethers are versatile intermediates in organic synthesis, serving as enolate equivalents in a variety of carbon-carbon bond-forming reactions, such as the Mukaiyama aldol (B89426) addition and Michael reactions. This compound is an effective reagent for the preparation of trimethylsilyl enol ethers from enolizable aldehydes and ketones.
The formation of trimethylsilyl enol ethers using BSA can be achieved under various conditions. For easily enolized compounds like β-diketones and β-oxo esters, the reaction proceeds readily in the absence of other additives. For less reactive ketones, the silylation can be facilitated by the use of a catalyst. While early methods used small amounts of metallic sodium in hexamethylphosphoramide (B148902) (HMPA) to achieve high regio- and stereoselectivity, more recent studies have explored the use of ionic liquids as environmentally friendly and recoverable reaction media.
Research has shown that the choice of ionic liquid can significantly influence the yield of the trimethylsilyl enol ether. For example, phosphonium (B103445) and ammonium (B1175870) salts, particularly bromides, have been found to give the best yields when used with BSA. This method provides a milder alternative to traditional methods that often require strong bases like lithium diisopropylamide (LDA) and silyl chlorides or silyl triflates, which can be harsh and require careful handling.
The reaction of BSA with an enolizable ketone proceeds through the silylation of the enol form of the ketone. The equilibrium between the keto and enol tautomers is shifted towards the enol form upon reaction with BSA, leading to the formation of the trimethylsilyl enol ether and this compound as a byproduct.
| Substrate | Reaction Conditions | Product |
| Enolizable Aldehydes and Ketones | This compound, Ionic Liquid (e.g., tetrabutylammonium (B224687) bromide) | Trimethylsilyl Enol Ether |
| β-Diketones and β-Oxo Esters | This compound (neat or in an aprotic solvent) | Trimethylsilyl Enol Ether |
Catalytic and Reagent Roles in Advanced Organic Transformations
Beyond its primary role as a silylating agent for protection and derivatization, this compound exhibits diverse catalytic and reagent functionalities in a range of advanced organic transformations.
Facilitation of Elimination Reactions
While not a direct catalyst for elimination reactions in the traditional sense, this compound can facilitate these reactions by acting as a proton scavenger. In reactions that generate protic acids as byproducts, BSA can neutralize these acids, preventing them from causing undesired side reactions or decomposition of sensitive products. The byproduct of this neutralization, this compound, is neutral and does not interfere with the desired reaction pathway. semanticscholar.org This is particularly advantageous in reactions where the presence of even catalytic amounts of acid can be detrimental.
Enantioselective Palladium-Catalyzed Allylic Alkylation Reactions
In the field of asymmetric catalysis, enantioselective palladium-catalyzed allylic alkylation is a powerful method for the construction of chiral carbon-carbon and carbon-heteroatom bonds. This compound has been employed in these reactions, often in conjunction with chiral ligands, to influence the reaction outcome.
In some instances, BSA is used to generate a silylated nucleophile in situ. This can alter the reactivity and steric profile of the nucleophile, thereby influencing the enantioselectivity of the reaction. Additionally, BSA can act as a base or a precursor to a base, which is often required in these catalytic cycles. acs.org For example, in the presence of a palladium catalyst, BSA can facilitate the deprotonation of a pro-nucleophile, leading to the formation of the active nucleophilic species.
Research by Hamada's group has shown the in situ transformation of a diamine-diaminophosphine oxide ligand into a diamidophosphite-amine ligand with N,O-bis(trimethylsilyl)acetamide under the reaction conditions. The resulting palladium catalyst promoted the allylic alkylation of cycloalkenyl carbonates with high enantioselectivities.
Allyl Group Scavenging
While the term "allyl group scavenger" is not a standard descriptor for the function of this compound in the reviewed literature, its reactivity can be conceptually applied to this role in specific contexts. In reactions where an allyl protecting group is cleaved, residual allyl cations or other allylic species can potentially interfere with the reaction or subsequent workup. The nucleophilic nature of the nitrogen and oxygen atoms in BSA could allow it to react with and "scavenge" such electrophilic allylic species, converting them into less reactive N-allyl or O-allyl acetamide derivatives. However, specific and detailed research explicitly defining BSA as an allyl group scavenger is not prominent.
Control of Protic Acids in Reaction Media
One of the significant advantages of using this compound is its ability to control the concentration of protic acids in a reaction medium. In many organic reactions, protic acids are either generated as byproducts or are present as impurities in reagents and solvents. These acids can catalyze unwanted side reactions, lead to the decomposition of starting materials or products, or alter the stereochemical outcome of a reaction.
BSA reacts readily with protic acids, such as HCl or water, to form neutral and volatile byproducts, namely trimethylsilyl chloride or hexamethyldisiloxane, and acetamide. This effectively removes the protic acid from the reaction mixture, maintaining neutral conditions. This property is particularly valuable in reactions involving acid-sensitive functional groups. For example, in the ring expansion of benzylpenicillin sulfoxides to cephalosporanic acid derivatives, the use of BSA led to significant improvements in yield by controlling the protic acids that could cause decomposition of the sulfenic acid intermediates.
Applications of N Trimethylsilyl Acetamide in Analytical Chemistry Research
Comparison with Other Silylating Agents in Analytical Contexts
Several silylating agents are available for derivatization in analytical chemistry, each with its own set of characteristics and optimal applications. N-(Trimethylsilyl)acetamide and its analogs are often compared with other common reagents.
| Silylating Agent | Abbreviation | Key Features | Primary Applications |
| N,O-Bis(trimethylsilyl)acetamide | BSA | A powerful and widely used silylating agent. researchgate.net It reacts under mild conditions and produces relatively stable by-products. researchgate.net | Derivatization of a broad range of polar compounds including alcohols, phenols, carboxylic acids, and amines. guidechem.comsigmaaldrich.com |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A highly reactive silylating agent due to the trifluoroacetyl group. damascusuniversity.edu.sy It is more volatile than BSA. sigmaaldrich.com | Derivatization of a wide variety of compounds, including those that are difficult to silylate. researchgate.netsigmaaldrich.com |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | The most volatile of the common trimethylsilyl (B98337) acetamides, which is advantageous for trace analysis as it minimizes interference from the reagent and its by-products. sigmaaldrich.comresearchgate.net | Analysis of volatile trace materials, steroids, and a wide range of other polar compounds. sigmaaldrich.comthermofisher.kr |
| N-Trimethylsilylimidazole | TMSI | A strong silyl (B83357) donor, particularly effective for derivatizing hydroxyl groups and hindered amines. | Silylation of carbohydrates, steroids, and other compounds with hydroxyl groups. |
| Trimethylchlorosilane | TMCS | A weak silylating agent on its own, but frequently used as a catalyst with other silylating reagents to increase their reactivity. researchgate.netchromatographyonline.com | Used in combination with other silylating agents to enhance derivatization efficiency. researchgate.net |
Table 1. Comparison of Common Silylating Agents
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is often favored in metabolomics due to its high volatility and the volatility of its by-product, N-methyltrifluoroacetamide, which reduces chromatographic interference. sigmaaldrich.comnih.gov N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is also a very strong silylating agent, reacting rapidly and more completely than BSA. damascusuniversity.edu.sy The choice of silylating agent often depends on the specific analytes, the complexity of the sample matrix, and the analytical instrumentation being used. For instance, the addition of a catalyst like TMCS to BSTFA can enhance the derivatization yield for certain compounds. researchgate.netresearchgate.net
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and commonly used silylating agent, known for its high reactivity. himedialabs.comontosight.aisigmaaldrich.com It is particularly effective for derivatizing a wide range of functional groups, including those that are sterically hindered. sigmaaldrich.com BSTFA is often used to protect labile groups like hydroxyls, rendering the molecule more stable for analytical purposes or further synthesis. himedialabs.com Its byproducts are volatile, which minimizes interference in chromatographic analyses. sigmaaldrich.com The addition of a catalyst, such as trimethylchlorosilane (TMCS), can further enhance its silylating potential. sigmaaldrich.commdpi.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another highly effective silylating reagent, widely employed in gas chromatography for the derivatization of polar compounds. cymitquimica.compubcompare.ai The trifluoroacetamide (B147638) group in MSTFA enhances the volatility of the resulting derivatives. cymitquimica.com It is particularly useful for the analysis of a broad spectrum of compounds, including pharmaceuticals, metabolites, and environmental contaminants. evitachem.comchemicalbook.com MSTFA is known for its ability to form stable derivatives suitable for GC-MS analysis. nih.govsigmaaldrich.com
N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)
N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) is a silylating agent that introduces the tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.comnih.gov TBDMS derivatives are significantly more stable towards hydrolysis than their trimethylsilyl (TMS) counterparts, making MTBSTFA a preferred reagent when increased stability is required. restek.com It is an efficient silylating agent for a variety of functional groups including alcohols, phenols, carboxylic acids, amines, and amides. sigmaaldrich.com MTBSTFA is also noted for being less sensitive to moisture compared to other silylating reagents. sigmaaldrich.com
N,N-Bis(trimethylsilyl)urea (BSU)
N,N'-Bis(trimethylsilyl)urea (BSU) is a versatile silylating agent used in both organic synthesis and analytical chemistry. chemimpex.comsigmaaldrich.com It is effective for the silylation of alcohols and carboxylic acids. fishersci.at In organic synthesis, BSU is used to protect functional groups and as a key intermediate in the formation of various nitrogen-containing compounds. chemimpex.com In analytical chemistry, it acts as a derivatizing agent to improve the detection and resolution of polar compounds in gas chromatography. chemimpex.com
Table 2: Comparison of Common Silylating Agents
| Silylating Agent | Acronym | Key Features | Primary Applications |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | High reactivity, volatile byproducts | GC derivatization of a wide range of compounds himedialabs.comcalpaclab.com |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Forms volatile and stable derivatives | GC-MS analysis of metabolites, drugs cymitquimica.comchemicalbook.com |
| N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide | MTBSTFA | Forms highly stable derivatives, less moisture sensitive | Derivatization for GC analysis requiring robust derivatives sigmaaldrich.comrestek.com |
| N,N-Bis(trimethylsilyl)urea | BSU | Versatile for silylation of alcohols and acids | Organic synthesis, GC derivatization chemimpex.comfishersci.at |
Optimization of Derivatization Procedures
The efficiency of a silylation reaction can be influenced by several factors, and optimizing these conditions is crucial for achieving reliable and reproducible results in analytical chemistry. nih.govresearchgate.net Key parameters that are often optimized include the choice of silylating reagent, the solvent, the reaction temperature, and the reaction time. mdpi.comnih.gov
For instance, a study on the silylation of steroid hormones found that the choice of solvent significantly impacted the derivatization of 17α-ethinylestradiol (EE2) with MSTFA or BSTFA. nih.gov While using solvents like ethyl acetate, acetonitrile, or dichloromethane (B109758) resulted in multiple derivative peaks, employing pyridine (B92270) or dimethylformamide led to the formation of a single, desired di-TMS-EE2 derivative. nih.gov Similarly, the concentration of the silylating reagent and the volume of the solvent have been identified as pivotal factors for efficient silylation. mdpi.com In some cases, the addition of a catalyst, such as TMCS, can enhance the reaction rate and yield. sigmaaldrich.commdpi.com The stability of the resulting silyl derivatives is also a critical consideration, with studies showing that storage at low temperatures (e.g., -18 °C) can preserve the derivatives for extended periods. nih.govresearchgate.net
Advanced Research on Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of N-(Trimethylsilyl)acetamide in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ²⁹Si, a detailed map of the molecular connectivity and environment can be constructed.
Proton NMR (¹H NMR) spectroscopy distinguishes the different types of protons in the molecule based on their unique electronic environments. In a typical ¹H NMR spectrum of this compound, three distinct signals are observed, corresponding to the three types of protons. The protons of the trimethylsilyl (B98337) (Si(CH₃)₃) group are highly shielded and appear as a sharp singlet at approximately 0.25 ppm. The methyl (CH₃) protons of the acetamide (B32628) group are less shielded and resonate as a singlet around 2.07 ppm. The proton attached to the nitrogen atom (N-H) is the least shielded and appears as a broad singlet, the chemical shift of which can be variable depending on solvent and concentration, but is often found downfield.
¹H NMR Spectroscopic Data for this compound
| Proton Environment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Si(CH₃)₃ | ~0.25 | Singlet | 9H |
| CH₃CO | ~2.07 | Singlet | 3H |
| NH | Variable | Broad Singlet | 1H |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound displays three signals corresponding to its three unique carbon environments. The carbon atoms of the trimethylsilyl group (Si(CH₃)₃) are found furthest upfield. The methyl carbon of the acetyl group (CH₃CO) appears at a distinct chemical shift, while the carbonyl carbon (C=O) is the most deshielded and is observed significantly downfield, typically in the range of 170 ppm. idc-online.com
¹³C NMR Spectroscopic Data for this compound
| Carbon Environment | Chemical Shift (δ) ppm |
| Si(CH₃)₃ | ~-1.1 |
| CH₃CO | ~25.3 |
| C=O | ~172.5 |
Silicon-29 NMR (²⁹Si NMR) is a specialized technique that directly probes the silicon atom in the molecule. researchgate.net For this compound, the ²⁹Si NMR spectrum shows a single resonance, confirming the presence of one silicon environment. nih.gov The chemical shift provides insight into the electronic environment around the silicon atom, influenced by the attached nitrogen and methyl groups. researchgate.netacs.org The typical chemical shift for silicon in related silylated amides is generally found in a characteristic upfield region relative to the standard tetramethylsilane (B1202638) (TMS).
²⁹Si NMR Spectroscopic Data for this compound
| Silicon Environment | Chemical Shift (δ) ppm |
| N-Si(CH₃)₃ | ~2.0 - 5.0 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its chemical bonds. The IR spectrum exhibits characteristic absorption bands that confirm the key structural features. A prominent band is observed for the carbonyl group (C=O) stretching vibration, typically around 1670-1695 cm⁻¹. dtic.mil The N-H stretching vibration appears as a distinct band in the region of 3200-3400 cm⁻¹. Furthermore, vibrations associated with the trimethylsilyl group, such as the Si-C and Si-N bonds, give rise to characteristic absorptions in the fingerprint region of the spectrum. chemicalbook.com
Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H | Stretch | ~3280 |
| C-H (methyl) | Stretch | ~2960 |
| C=O (Amide I) | Stretch | ~1655 |
| N-H (Amide II) | Bend | ~1550 |
| Si-CH₃ | Rock | ~840 |
| Si-N | Stretch | ~935 |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography provides definitive information about the precise three-dimensional arrangement of atoms and molecules in the solid state. Studies on N-(trimethylsilyl) amides, including this compound, have revealed that these molecules can form extended structures through intermolecular hydrogen bonding. researchgate.net In the crystal lattice of this compound, molecules are linked together in chains via N-H···O=C hydrogen bonds. researchgate.net The distance for these intermolecular contacts is approximately 2.071 Å to 2.140 Å. researchgate.net This hydrogen bonding network dictates the packing of the molecules in the crystal. The layers formed by these chains are further linked by weak C-H···O contacts. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for analyzing its fragmentation pattern upon ionization, which aids in structural confirmation. The electron ionization (EI) mass spectrum provides a wealth of structural information. The molecular ion peak [M]⁺, corresponding to the intact molecule, can be observed at a mass-to-charge ratio (m/z) of 131. nih.gov
The fragmentation pattern is characterized by several key ions. A very prominent peak is observed at m/z 116, which corresponds to the loss of a methyl group ([M-CH₃]⁺). Another significant fragment appears at m/z 73, which is characteristic of the trimethylsilyl cation, [Si(CH₃)₃]⁺. nih.govborgeslab.org The presence of these and other fragments helps to piece together the structure of the original molecule.
Major Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Relative Intensity |
| 131 | [C₅H₁₃NOSi]⁺ (Molecular Ion) | High |
| 116 | [M - CH₃]⁺ | High |
| 75 | [C₂H₅Si]⁺ | Moderate |
| 73 | [Si(CH₃)₃]⁺ | High |
| 58 | [C₂H₄N]⁺ | Moderate |
Characterization of Trimethylsilyl Derivatives
The characterization of this compound and related trimethylsilyl (TMS) derivatives is routinely accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These methods provide detailed information about the molecular structure and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule. The protons of the trimethylsilyl group typically appear as a sharp singlet, while the protons of the acetyl group and the N-H proton resonate at distinct chemical shifts. For instance, in a study of N,N-dimethyl-2,2-difluoro-2-(trimethylsilyl)acetamide, the trimethylsilyl protons appeared as a singlet at 0.18 ppm. semanticscholar.org
¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the acetamide group and the carbons of the trimethylsilyl group have characteristic chemical shifts. For example, in N,N-dimethyl-2,2-difluoro-2-(trimethylsilyl)acetamide, the trimethylsilyl carbons resonate at -4.1 ppm. semanticscholar.org
²⁹Si NMR: Silicon-29 NMR is a powerful tool for directly probing the silicon environment. The chemical shift of the silicon atom is sensitive to its substitution pattern and the electronic environment. nih.gov
Infrared (IR) Spectroscopy:
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum displays characteristic absorption bands for the N-H bond, the C=O (carbonyl) bond of the amide, and the Si-C and Si-N bonds of the trimethylsilyl group. nih.govchemicalbook.com The position and intensity of these bands can be influenced by factors such as hydrogen bonding and the physical state of the sample (e.g., neat liquid, nujol mull, or in solution). chemicalbook.com
Below is an interactive data table summarizing typical spectroscopic data for this compound.
| Spectroscopic Data for this compound | |
| Technique | Observed Signals/Bands |
| ¹H NMR | Signals for -CH₃ (acetyl), -Si(CH₃)₃, and -NH protons |
| ¹³C NMR | Resonances for C=O, -CH₃ (acetyl), and -Si(CH₃)₃ carbons |
| ²⁹Si NMR | Characteristic chemical shift for the silicon atom |
| IR Spectroscopy | Absorption bands for N-H stretching, C=O stretching, and Si-C vibrations |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure, geometry, and reactivity of molecules like this compound. nih.gov DFT calculations can provide valuable insights that complement experimental findings.
DFT methods, such as B3LYP, are used to optimize the molecular geometry of this compound and its derivatives, predicting bond lengths, bond angles, and dihedral angles. nih.govscielo.br These calculations can also predict spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data for validation. scielo.br
Furthermore, DFT is employed to calculate various molecular properties that shed light on the reactivity of the compound. These properties include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's stability. nih.gov
Fukui Functions: These functions are used to predict the local reactivity of different atomic sites within the molecule, identifying which sites are more susceptible to nucleophilic or electrophilic attack. nih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and intramolecular interactions, such as hyperconjugation and steric effects. nih.gov
The following table summarizes key parameters often calculated using DFT for acetamide derivatives.
| DFT-Calculated Parameters for Acetamide Derivatives | |
| Parameter | Significance |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles |
| HOMO-LUMO Gap | Indicator of chemical stability and reactivity |
| Fukui Functions | Prediction of local reactivity sites |
| NBO Charges | Information on charge distribution |
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution in a molecule to characterize the nature of chemical bonds and intermolecular interactions. amercrystalassn.orgwiley-vch.de
QTAIM analysis is based on the topological properties of the electron density, ρ(r). Key features of this analysis include:
Bond Critical Points (BCPs): The presence of a bond critical point between two atoms is an indicator of a chemical bond. The properties of the electron density at the BCP, such as its value (ρ(r_bcp)) and its Laplacian (∇²ρ(r_bcp)), provide insights into the nature of the bond (e.g., covalent vs. closed-shell interaction). wiley-vch.de
Atomic Basins: QTAIM partitions the molecular space into distinct atomic basins, allowing for the calculation of atomic properties such as atomic charges and energies. wiley-vch.de
Source Function: This function helps to understand how the electron density at a particular point, such as a BCP, is contributed by the different atoms in the molecule. researchgate.net
By applying QTAIM to this compound, researchers can gain a deeper understanding of the covalent and non-covalent interactions within the molecule, including the nature of the Si-N bond and any intramolecular hydrogen bonds.
The table below outlines the key concepts in QTAIM analysis.
| Key Concepts in QTAIM Analysis | |
| Concept | Description |
| Bond Critical Point (BCP) | A point of minimum electron density along a bond path, indicating a chemical bond. |
| Laplacian of Electron Density (∇²ρ) | Characterizes the nature of the interaction (covalent or closed-shell). |
| Atomic Basin | A region of space associated with a particular atom. |
| Atomic Properties | Calculated properties for individual atoms within the molecule (e.g., charge, energy). |
Hydrogen Bonding Interactions and Energy Calculations
Hydrogen bonding plays a significant role in the structure and properties of amides. researchgate.netnih.gov In this compound, the N-H group can act as a hydrogen bond donor, and the carbonyl oxygen can act as a hydrogen bond acceptor.
Computational methods are extensively used to study these interactions:
Energy Calculations: The strength of hydrogen bonds can be estimated by calculating the interaction energy between molecules or between different parts of the same molecule. researchgate.netacs.org This can be done by comparing the energy of the hydrogen-bonded complex with the energies of the individual monomers.
Geometric Parameters: The geometry of the hydrogen bond (e.g., the D-H···A distance and angle, where D is the donor and A is the acceptor) can be precisely determined through geometry optimization calculations.
Spectroscopic Shifts: The effect of hydrogen bonding on the vibrational frequencies of the N-H and C=O groups can be predicted computationally and compared with experimental IR data. A redshift (lowering of frequency) in the N-H stretching frequency is a characteristic indicator of hydrogen bond formation. researchgate.net
These computational studies provide a detailed picture of the hydrogen bonding network in this compound, which is crucial for understanding its physical properties and its behavior in different environments.
The following table summarizes the computational approaches used to study hydrogen bonding.
| Computational Approaches for Studying Hydrogen Bonding | |
| Method | Information Gained |
| Interaction Energy Calculations | Strength of the hydrogen bond |
| Geometry Optimization | Hydrogen bond distances and angles |
| Vibrational Frequency Calculations | Prediction of IR spectral shifts upon hydrogen bonding |
Stability, Handling, and Storage Considerations in Research Settings
Moisture Sensitivity and Anhydrous Handling Techniques
N-(Trimethylsilyl)acetamide (TMSA) is highly sensitive to moisture. guidechem.com This reactivity is a defining characteristic of many trimethylsilyl-based reagents. The presence of water leads to the hydrolysis of the silicon-nitrogen bond, a reaction that degrades the compound and can compromise its effectiveness as a silylating agent. The primary hydrolysis products are acetamide (B32628) and the volatile impurity, trimethylsilanol (B90980).
The reaction is as follows: CH₃C(O)NHSi(CH₃)₃ + H₂O → CH₃C(O)NH₂ + (CH₃)₃SiOH (this compound + Water → Acetamide + Trimethylsilanol)
Due to this pronounced moisture sensitivity, strict anhydrous handling techniques are imperative. The compound should be stored and handled under an inert atmosphere, such as dry argon or nitrogen, to prevent contact with atmospheric moisture. guidechem.com Standard laboratory procedures for handling moisture-sensitive reagents are essential.
Recommended Anhydrous Handling Techniques:
| Technique | Description |
| Glovebox | An enclosed and sealed container with a controlled inert atmosphere (e.g., argon, nitrogen). It allows for direct manipulation of the compound without exposure to air or moisture. |
| Schlenk Line | A dual-manifold glass apparatus that allows for the manipulation of substances under an inert atmosphere. It is used for reactions, filtrations, and transfers without exposing the material to air. |
| Dry Solvents | Any solvents used with this compound must be rigorously dried and deoxygenated prior to use. Solvents are typically distilled from appropriate drying agents or passed through a solvent purification system. |
| Syringe/Cannula Transfers | Transferring the compound between sealed containers using oven-dried syringes or a double-tipped needle (cannula) under a positive pressure of inert gas. |
| Sealed Containers | Storing the compound in containers with airtight seals, such as those with Sure/Seal™ caps, often wrapped with Parafilm® for an additional barrier against atmospheric moisture. |
Thermal Stability and Decomposition Pathways
Beyond its sensitivity to moisture, this compound's stability is also limited by temperature. While stable under normal temperatures, elevated temperatures can induce thermal decomposition. coleparmer.com For the related compound N,O-Bis(trimethylsilyl) acetamide (BSA), decomposition is noted to occur at temperatures above 80°C to 130°C. carlroth.comgoogle.com When heated to decomposition, this compound is reported to emit toxic fumes, including nitrogen oxides (NOx). guidechem.com
The primary hazardous decomposition products resulting from high heat are carbon monoxide (CO) and carbon dioxide (CO₂). coleparmer.com
Known and Potential Decomposition Products:
| Condition | Product(s) | Source Compound |
| Heating to Decomposition | Nitrogen Oxides (NOx) | This compound guidechem.com |
| Heating to Decomposition | Carbon Monoxide (CO), Carbon Dioxide (CO₂) | N-Methyl-N-(trimethylsilyl)acetamide coleparmer.com |
It is crucial to avoid exposing the compound to excess heat and to adhere to recommended storage and reaction temperatures to prevent degradation and the formation of these hazardous byproducts. coleparmer.com
Strategies for Enhancing Stability
The primary strategy for enhancing and maintaining the stability of this compound is not through the addition of stabilizers, but through the strict control of its environmental conditions. Its inherent reactivity makes proper handling and storage the most effective methods for preservation.
Key strategies focus on mitigating the factors that lead to degradation: moisture and heat.
Inert Atmosphere Storage: As detailed in section 7.1, storing the compound under a dry, inert gas is the most critical step to prevent hydrolysis. guidechem.com
Refrigeration: Storing the container in a cool, dry place, often under refrigeration, helps to minimize thermal degradation. The container should be allowed to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.
Use of Catalysts: In some applications, catalysts like Trimethylchlorosilane (TMCS) are used with silylating agents to enhance reactivity. researchgate.net While this does not stabilize the reagent itself, it can improve the efficiency of the silylation reaction, ensuring the reagent is consumed effectively before it has a chance to degrade.
By implementing these rigorous handling and storage protocols, the shelf-life and efficacy of this compound can be maximized.
Impurities and Their Analytical Detection (e.g., Trimethylsilanol)
The most common impurities found in this compound are direct results of its degradation, primarily through hydrolysis. The presence of these impurities can significantly affect the outcome of chemical reactions where TMSA is used as a reagent.
Common Impurities and Their Origin:
| Impurity | Chemical Formula | Origin |
| Trimethylsilanol | (CH₃)₃SiOH | Hydrolysis of this compound cymitquimica.com |
| Acetamide | CH₃C(O)NH₂ | Hydrolysis of this compound rhhz.net |
| Hexamethyldisiloxane | (CH₃)₃SiOSi(CH₃)₃ | Self-condensation of Trimethylsilanol |
Analytical Detection:
The detection and quantification of these impurities are crucial for quality control. Given that this compound and its related compounds are frequently used in sample preparation for gas chromatography (GC), GC-based methods are well-suited for its analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and common technique for analyzing silylating agents and their impurities. The components of a sample are separated by the gas chromatograph and then identified by their mass-to-charge ratio by the mass spectrometer. Trimethylsilanol and acetamide can be readily identified and quantified using this method.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can be used to assess the purity of this compound. The presence of impurities like acetamide and trimethylsilanol would give rise to characteristic signals distinct from those of the parent compound. For example, the methyl protons of the trimethylsilyl (B98337) group in TMSA have a different chemical shift than the methyl protons in trimethylsilanol or hexamethyldisiloxane.
In research settings, running a quick analytical test like GC-MS or NMR on the reagent before use, especially if it is old or has been opened multiple times, is a good practice to ensure its purity and prevent experimental failure.
Future Directions and Emerging Research Areas
Development of Novel N-(Trimethylsilyl)acetamide Derivatives
The exploration of new derivatives of this compound is a promising frontier. For instance, the synthesis of N-methyl-N-trimethylsilyl trifluoroacetamide (B147638) from N-methyl trifluoroacetamide and N,O-bis(trimethylsilyl) acetamide (B32628) highlights the potential for creating novel silylating agents with tailored reactivity and properties. google.com Such new derivatives could offer advantages in specific applications, such as enhanced reactivity for sterically hindered substrates or improved selectivity in complex chemical transformations. Research into derivatives like 2,2,2-trifluoro-N-methyl-N-(trimethylsilyl)acetamide (MSTFA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) has already demonstrated their effectiveness as trimethylsilyl (B98337) (TMS) sources in various reactions, sometimes avoiding issues like catalyst inhibition that can occur with BSA. acs.org
Integration with Automated Synthesis and Analytical Platforms
The integration of this compound and its derivatives into automated synthesis and analytical platforms is a significant area of growth. Automated processes can enhance efficiency, reproducibility, and high-throughput screening of reaction conditions. For example, a one-step microwave-assisted Vorbrüggen glycosylation, which utilizes BSA for the pre-activation of nucleobases, has been successfully coupled with automated medium-pressure liquid chromatography (MPLC) for purification. researchgate.net This integration allows for the rapid synthesis and purification of diverse libraries of nucleosides. researchgate.net The compatibility of silylation reactions with automated platforms opens doors for accelerated drug discovery and materials science research.
Green Chemistry Approaches in this compound Synthesis and Use
The principles of green chemistry are increasingly influencing the synthesis and application of chemical reagents. Future research will likely focus on developing more environmentally benign methods for producing and utilizing this compound and its derivatives. This includes the exploration of solvent-free reaction conditions. A notable example is the synthesis of silyl (B83357) enol ethers using a catalytic amount of a solid-supported base and a stoichiometric amount of N,O-bis(trimethylsilyl)acetamide under solvent-free conditions. thieme-connect.de This approach minimizes waste and avoids the use of toxic solvents. thieme-connect.de Further research into recyclable catalysts and atom-economical synthetic routes will be crucial in this area.
Exploration of New Catalytic Applications in Organic Transformations
While this compound is primarily known as a silylating agent, its role in catalytic systems is an expanding area of research. For instance, N,O-bis(trimethylsilyl)acetamide has been used in combination with a catalytic amount of tetramethylammonium (B1211777) pivalate (B1233124) for a mild, one-pot silylative diazoacetate aldol (B89426) reaction. nih.gov It has also been employed in the presence of catalytic amounts of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) to promote the chemoselective silylation of alcohols. chemicalbook.com Discovering new catalytic systems where this compound or its derivatives act as promoters, activators, or even catalysts themselves will unlock novel synthetic methodologies.
Advanced Spectroscopic and Computational Probes for Reaction Monitoring
The ability to monitor chemical reactions in real-time is essential for understanding reaction mechanisms and optimizing conditions. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, coupled with computational modeling, can provide detailed insights into the role of this compound in chemical transformations. For example, 31P NMR has been used to monitor the silylation of hypophosphorous acid with N,O-bis(trimethylsilyl)acetamide. mdpi.com Computational studies can help elucidate transition states and reaction pathways, guiding the rational design of new experiments and catalysts. The development of specific probes and analytical methods will allow for a deeper understanding of the kinetics and thermodynamics of silylation reactions and other transformations involving this compound.
Q & A
Q. What are the critical physical properties of N-(Trimethylsilyl)acetamide (TMSA) that influence its handling in synthetic workflows?
TMSA is a solid at room temperature with a melting point of 46–49°C and a boiling point of 84°C under reduced pressure (18 mmHg). These properties necessitate controlled heating for liquefaction and vacuum distillation for purification. Its hygroscopic nature requires storage under inert gas (e.g., nitrogen) in airtight containers to prevent hydrolysis .
Q. How should TMSA be safely stored and handled to minimize decomposition or side reactions?
- Storage: Keep in a dry, cool environment (<25°C) under nitrogen to avoid moisture absorption and oxidative degradation.
- Handling: Use gloves (nitrile or neoprene), N95 masks, and eye protection. Conduct reactions in anhydrous solvents (e.g., THF, DCM) under inert atmospheres. Contaminated glassware should be rinsed with ethanol before washing to neutralize residual silyl groups .
Q. What is the role of TMSA as a silylating agent in protecting functional groups?
TMSA reacts with hydroxyl (-OH), amine (-NH), and carboxyl (-COOH) groups to form trimethylsilyl (TMS) derivatives, enhancing volatility for gas chromatography (GC) analysis or sterically shielding reactive sites during multistep syntheses. For example, in carbohydrate chemistry, TMSA silylates hydroxyl groups, enabling selective glycosylation .
Q. How can researchers verify the purity of TMSA before use in sensitive reactions?
- GC-MS: Analyze for residual siloxanes or hydrolysis byproducts (e.g., acetamide).
- ¹H NMR: Check for peaks at δ 0.1–0.3 ppm (TMS protons) and absence of broad signals from moisture-induced degradation.
- Karl Fischer titration: Confirm water content <0.1% .
Advanced Research Questions
Q. How does TMSA compare to other silylating agents (e.g., BSTFA, HMDS) in derivatizing polar analytes for GC analysis?
| Reagent | Reactivity | Byproduct Stability | Typical Applications |
|---|---|---|---|
| TMSA | Moderate | Acetamide (volatile) | Steroid, carbohydrate analysis |
| BSTFA | High | Trifluoroacetamide | Amino acids, organic acids |
| HMDS | Low | Hexamethyldisiloxane | Polysaccharides, phenolic compounds |
TMSA is preferred for thermally labile compounds due to its lower reaction exothermicity compared to BSTFA. However, BSTFA offers faster derivatization for acidic protons .
Q. What experimental strategies mitigate side reactions when using TMSA as an allyl scavenger in palladium-catalyzed deprotection?
In Pd-mediated allyloxycarbonyl (Alloc) deprotection, TMSA traps allyl intermediates. Key optimizations include:
Q. How does TMSA compatibility with Fmoc-protected amino acids impact solid-phase peptide synthesis (SPPS)?
TMSA is incompatible with Fmoc groups due to nucleophilic attack on the fluorenylmethyloxycarbonyl moiety, leading to premature deprotection. Alternative scavengers like pyrrolidine are recommended for Fmoc-based SPPS. However, TMSA can be used in Boc-SPPS after acidic deprotection .
Q. What analytical challenges arise from TMSA byproducts in reaction mixtures, and how are they resolved?
Residual acetamide (from TMSA hydrolysis) can interfere with NMR or LC-MS analysis. Solutions include:
Q. How do temperature and solvent choice influence the efficiency of TMSA-mediated silylation in multistep syntheses?
- Temperature: Reactions proceed optimally at 50–60°C; higher temperatures accelerate decomposition.
- Solvent polarity: Nonpolar solvents (toluene) favor silylation of less reactive sites (tertiary alcohols), while polar aprotic solvents (acetonitrile) enhance reaction rates for primary alcohols.
- Catalysts: Imidazole (1–5 mol%) accelerates silylation by deprotonating hydroxyl groups .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for TMSA: How should researchers validate material identity?
Literature reports vary between 46–49°C and 42–45°C. Confirm identity via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
